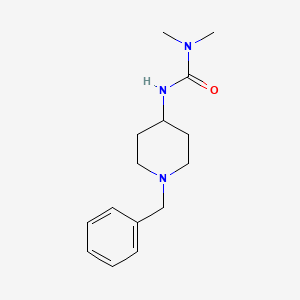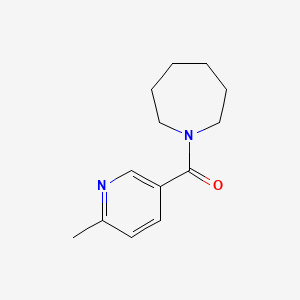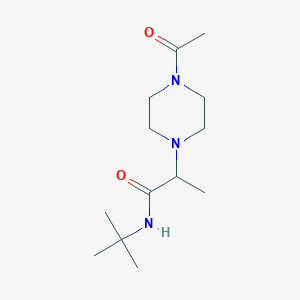
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea (BDU) is a compound that has gained significant attention due to its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been found to increase the release of dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the central nervous system. However, one limitation is that this compound has a short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the study of this compound in animal models of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the potential use of this compound as a therapeutic agent for these disorders should be explored further.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its ability to cross the blood-brain barrier and its anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea can be synthesized through a multi-step process starting with the reaction of 4-piperidone with benzyl chloride to form N-benzylpiperidin-4-one. This intermediate is then reacted with dimethylamine to form N-benzyl-4-(dimethylamino) piperidine, which is further reacted with phosgene and methylamine to form this compound.
Aplicaciones Científicas De Investigación
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea has been found to have potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been found to have potential as a treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.
Propiedades
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15(19)16-14-8-10-18(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYVWFMMLZNAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)



![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



